molecular formula C13H17BFNO3 B2406871 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester CAS No. 2096333-57-0

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester

Cat. No. B2406871
CAS RN: 2096333-57-0
M. Wt: 265.09
InChI Key: MVLAKOBLQXCZNQ-UHFFFAOYSA-N
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Description

“2-Carbamoyl-6-fluorophenylboronic acid pinacol ester” is a compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 . It is typically stored in a dry room at normal temperature .


Synthesis Analysis

Pinacol boronic esters, such as “2-Carbamoyl-6-fluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . The InChI code is 1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17) .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is usually bench stable, easy to purify, and often commercially available .

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester, a compound structurally similar to 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . This system encapsulates curcumin, a therapeutic agent, and releases it rapidly in a ROS environment, which is common in periodontitis .

Drug Delivery Devices

Boronic acids and their esters, including 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, are considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .

Synthesis of Bioactive Compounds

The protodeboronation of pinacol boronic esters, a process that could involve 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, has been used in the formal total synthesis of bioactive compounds such as δ-®-coniceine and indolizidine 209B .

Preparation of Phenylboronic Catechol Esters

2-Fluorophenylboronic acid, a compound related to 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester, has been used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

2-Fluorophenylboronic acid has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

Site-selective Suzuki-Miyaura Arylation Reactions

Another application of 2-Fluorophenylboronic acid is in site-selective Suzuki-Miyaura arylation reactions . This process could potentially be applicable to 2-Carbamoyl-6-fluorophenylboronic acid pinacol ester as well.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

The future directions for “2-Carbamoyl-6-fluorophenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This could expand the scope of boron chemistry and provide more stable and versatile building blocks for organic synthesis .

properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7H,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLAKOBLQXCZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-6-fluorophenylboronic acid pinacol ester

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